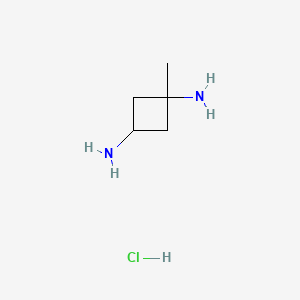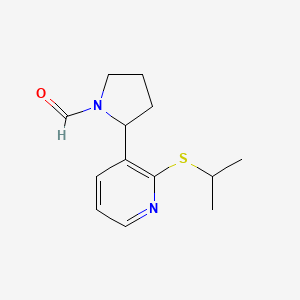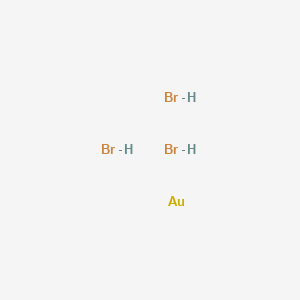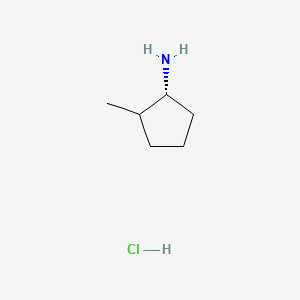
5-(Bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a bromomethyl group and a bromophenyl group attached to an oxazolidinone ring
準備方法
The synthesis of 5-(Bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-bromobenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with an appropriate reagent to form the oxazolidinone ring. The bromomethyl group is introduced through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
5-(Bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Cyclization Reactions: The oxazolidinone ring can participate in cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-(Bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(Bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxazolidinone ring may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
5-(Bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one can be compared with other similar compounds such as:
4-Bromophenyl 4-bromobenzoate: This compound also contains bromophenyl groups but differs in its overall structure and chemical properties.
4-Bromo-2,5-dimethoxyamphetamine: Although structurally different, this compound shares some similarities in its bromine-containing aromatic ring.
特性
分子式 |
C10H9Br2NO2 |
|---|---|
分子量 |
334.99 g/mol |
IUPAC名 |
5-(bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H9Br2NO2/c11-5-9-6-13(10(14)15-9)8-3-1-7(12)2-4-8/h1-4,9H,5-6H2 |
InChIキー |
UMAUSHDSKQVKOD-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)Br)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11822022.png)
![benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate](/img/structure/B11822025.png)
![N'-[(2,5-dibromobenzene)sulfonyl]ethanimidamide](/img/structure/B11822034.png)
![Tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, endo](/img/structure/B11822042.png)


![{2-[3-(Trifluoromethyl)phenyl]ethenyl}boronic acid](/img/structure/B11822051.png)





